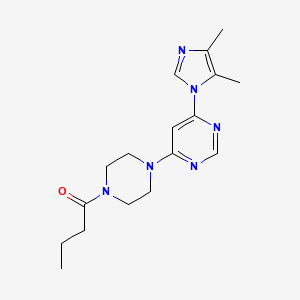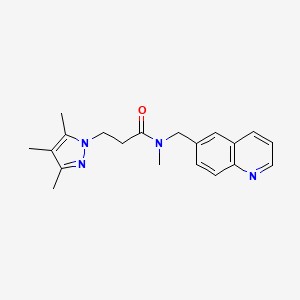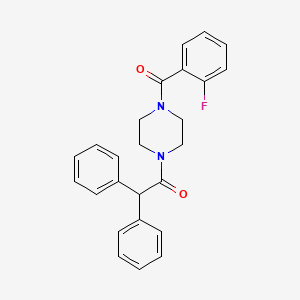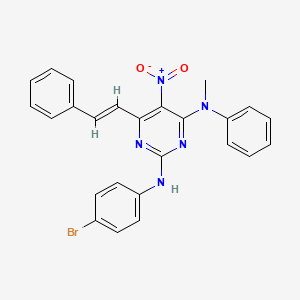![molecular formula C16H13ClN4O2 B5341292 4-[(2-chlorobenzyl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide](/img/structure/B5341292.png)
4-[(2-chlorobenzyl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-chlorobenzyl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide, also known as CBTA, is a chemical compound that has shown promising results in scientific research. CBTA belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-[(2-chlorobenzyl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve insulin sensitivity. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to have anti-microbial activity against a range of pathogens, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(2-chlorobenzyl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide is its low toxicity. It has been shown to be well-tolerated in animal models, with no significant adverse effects. This compound is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-[(2-chlorobenzyl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of this compound in the brain and to determine its efficacy in animal models of these diseases. Another area of interest is the development of more soluble derivatives of this compound, which could improve its bioavailability and make it more suitable for in vivo studies. Finally, further studies are needed to explore the potential of this compound in combination with other drugs for the treatment of various diseases.
In conclusion, this compound is a promising compound that has shown potential for a range of therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of various diseases. The synthesis method of this compound is simple and cost-effective, making it a valuable compound for laboratory experiments.
Métodos De Síntesis
4-[(2-chlorobenzyl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chlorobenzyl chloride with 4H-1,2,4-triazol-3-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to form this compound. The overall yield of the synthesis is around 70%, making it a cost-effective method for producing this compound.
Aplicaciones Científicas De Investigación
4-[(2-chlorobenzyl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has shown promising results in the treatment of diabetes and obesity.
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-14-4-2-1-3-12(14)9-23-13-7-5-11(6-8-13)15(22)20-16-18-10-19-21-16/h1-8,10H,9H2,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXMDEDVQAKVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NC3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol](/img/structure/B5341225.png)
![N-{3-[(4-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5341227.png)

![2-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B5341246.png)
![2-[1-(4-bromophenyl)ethylidene]hydrazinecarboximidamide](/img/structure/B5341253.png)



![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5341285.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5341291.png)


![N-(4-methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5341312.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5341320.png)